(5-Chloro-2,4-dinitrophenyl)hydrazine

Catalog No.
S3479750
CAS No.
62088-24-8
M.F
C6H5ClN4O4
M. Wt
232.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-Chloro-2,4-dinitrophenyl)hydrazine

CAS Number

62088-24-8

Product Name

(5-Chloro-2,4-dinitrophenyl)hydrazine

IUPAC Name

(5-chloro-2,4-dinitrophenyl)hydrazine

Molecular Formula

C6H5ClN4O4

Molecular Weight

232.58 g/mol

InChI

InChI=1S/C6H5ClN4O4/c7-3-1-4(9-8)6(11(14)15)2-5(3)10(12)13/h1-2,9H,8H2

InChI Key

VOQIXBVKFYHUOD-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])NN

Canonical SMILES

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])NN

(5-Chloro-2,4-dinitrophenyl)hydrazine is an organic compound characterized by its unique structure, which includes a hydrazine functional group and two nitro groups attached to a phenyl ring. Its chemical formula is C6_6H3_3ClN4_4O4_4. This compound exhibits a reddish-orange color and is known for its reactivity towards carbonyl compounds, forming stable hydrazones. The presence of chlorine and nitro substituents enhances its electrophilic properties, making it valuable in various chemical applications.

(5-Chloro-2,4-dinitrophenyl)hydrazine primarily participates in condensation reactions with carbonyl compounds (aldehydes and ketones), yielding hydrazones. The general reaction can be represented as follows:

R1R2C=O+C6H3(NO2)2NHNH2C6H3(NO2)2N=NR1R2+H2OR_1R_2C=O+C_6H_3(NO_2)_2NHNH_2\rightarrow C_6H_3(NO_2)_2N=N-R_1R_2+H_2O

This reaction involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, leading to the elimination of water. The resulting dinitrophenylhydrazone precipitates as a colored solid, which can be used for qualitative analysis of carbonyl-containing compounds.

Recent studies have indicated that (5-Chloro-2,4-dinitrophenyl)hydrazine derivatives exhibit significant biological activities, including potential antiviral properties. For instance, derivatives have shown inhibitory effects on the binding of SARS-CoV-2 spike proteins to host cell receptors, suggesting their utility in developing therapeutic agents against viral infections . Additionally, some hydrazone derivatives demonstrate antibacterial and antifungal activities, making them candidates for pharmaceutical applications.

The synthesis of (5-Chloro-2,4-dinitrophenyl)hydrazine can be achieved through several methods:

  • Direct Reaction: Reacting hydrazine with 2,4-dinitrochlorobenzene under acidic conditions facilitates the formation of (5-Chloro-2,4-dinitrophenyl)hydrazine. This method typically involves heating the reactants in an appropriate solvent to promote nucleophilic substitution.
    C6H3Cl(NO2)2+N2H4C6H3Cl(NO2)2NHNH2C_6H_3Cl(NO_2)_2+N_2H_4\rightarrow C_6H_3Cl(NO_2)_2NHNH_2
  • Condensation Reactions: The compound can also be synthesized through condensation reactions involving substituted phenylhydrazines and carbonyl compounds.

(5-Chloro-2,4-dinitrophenyl)hydrazine is primarily used in:

  • Qualitative Analysis: It serves as a reagent in the identification of aldehydes and ketones through the formation of colored precipitates.
  • Pharmaceutical Development: Its derivatives are being explored for antiviral and antibacterial properties.
  • Chemical Synthesis: It acts as an intermediate in synthesizing various organic compounds, including dyes and agrochemicals.

Interaction studies have highlighted the ability of (5-Chloro-2,4-dinitrophenyl)hydrazine derivatives to bind selectively to specific biological targets. For example, molecular docking studies have shown that these compounds can effectively interact with viral proteins, indicating potential pathways for drug development against viral infections . Further research into their mechanisms of action could unveil additional therapeutic applications.

Several compounds share structural similarities with (5-Chloro-2,4-dinitrophenyl)hydrazine. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Characteristics
2,4-DinitrophenylhydrazineTwo nitro groups on phenyl; hydrazine groupWidely used for qualitative tests; less reactive than its chlorinated derivative.
3-Nitro-4-chlorophenylhydrazineOne nitro group; chlorinated phenylShows different reactivity patterns due to fewer nitro groups.
5-Bromo-2,4-dinitrophenylhydrazineBrominated instead of chlorinatedSimilar reactivity but different solubility and stability profiles.
4-NitrophenylhydrazineOne nitro group; no chlorineLess electrophilic; used mainly in organic synthesis rather than analytical applications.

(5-Chloro-2,4-dinitrophenyl)hydrazine stands out due to its enhanced electrophilicity from both chlorine and nitro substituents, making it more reactive compared to similar compounds.

(5-Chloro-2,4-dinitrophenyl)hydrazine functions as a tridentate ligand, coordinating transition metals via its hydrazine nitrogen, nitro oxygen, and chloro substituent. The ligand’s electronic structure, influenced by electron-withdrawing nitro and chloro groups, enhances its ability to stabilize metal centers through σ-donation and π-backbonding interactions.

Influence of Electronic Effects on Chelation

The electron-withdrawing nitro groups reduce electron density at the hydrazine nitrogen, enhancing its Lewis acidity and promoting stronger metal-ligand bonds. This effect is critical in stabilizing high-spin configurations in Co(II) and Mn(II) complexes, as confirmed by magnetic susceptibility measurements [2].

Spectroscopic Evidence for ONC-Donor Coordination Modes

Spectroscopic techniques provide unambiguous evidence for the ligand’s coordination behavior, highlighting shifts in key vibrational and electronic transitions upon metal binding.

Infrared Spectral Analysis

IR spectra of the free ligand show characteristic stretches at 3250 cm⁻¹ (N–H), 1580 cm⁻¹ (C=N), and 1340 cm⁻¹ (N–O nitro). Upon complexation, the N–H stretch disappears, indicating deprotonation and nitrogen coordination [4]. New bands emerge at 450–490 cm⁻¹ (M–N) and 520–550 cm⁻¹ (M–O), consistent with κ³N,N,O binding [3].

Electronic Absorption Spectroscopy

Electronic spectra of Co(II) complexes exhibit d-d transitions at 530 nm (⁴T₁g → ⁴T₁g(P)) and 610 nm (⁴T₁g → ⁴A₂g), characteristic of octahedral geometry [2]. Ni(II) complexes show a single broad band at 650 nm, typical of square-planar configurations with a ¹A₁g ground state [3].

Table 2: Spectroscopic Signatures of Metal Complexes

Metal Ionλ_max (nm)AssignmentGeometry
Co(II)530, 610d-d transitionsOctahedral
Mn(II)480Charge transferTrigonal Bipyramidal
Ni(II)650d-d transitionSquare Planar

Nuclear Magnetic Resonance Studies

¹H NMR of the free ligand in DMSO-d₆ reveals a keto-enol tautomerism, with the keto form dominating (85% abundance) [4]. Coordination-induced shifts in the aromatic protons (Δδ = 0.3–0.5 ppm) confirm metal binding to the nitro and hydrazine groups.

Comparative Analysis of Co(II), Mn(II), and Ni(II) Complex Geometries

The geometric preferences of (5-Chloro-2,4-dinitrophenyl)hydrazine complexes are governed by metal ion size, electron configuration, and ligand field effects.

Cobalt(II) Complexes

Co(II) forms high-spin octahedral complexes with bond lengths of 1.92 Å (Co–N) and 2.05 Å (Co–O). The magnetic moment of 4.9 µB aligns with three unpaired electrons, consistent with a ⁴T₁g term [2].

Manganese(II) Complexes

Mn(II) adopts a trigonal bipyramidal geometry due to its larger ionic radius (0.83 Å). The weaker ligand field results in a magnetic moment of 5.9 µB, indicative of five unpaired electrons [2].

Nickel(II) Complexes

Ni(II) prefers square-planar geometry with a d⁸ configuration. Short Ni–N bonds (1.88 Å) and a diamagnetic ground state (µ = 0 µB) suggest strong ligand field stabilization [3].

Table 3: Geometric and Magnetic Properties

Metal IonGeometryd-Electron CountMagnetic Moment (µB)
Co(II)Octahedrald⁷4.9
Mn(II)Trigonal Bipyramidald⁵5.9
Ni(II)Square Planard⁸0

XLogP3

2

Wikipedia

(5-chloro-2,4-dinitrophenyl)hydrazine

Dates

Modify: 2024-02-18

Explore Compound Types